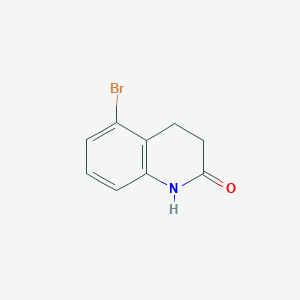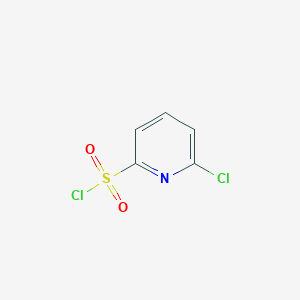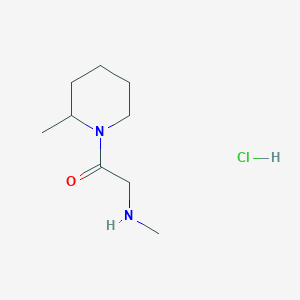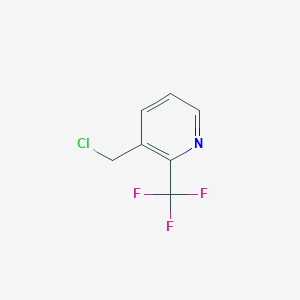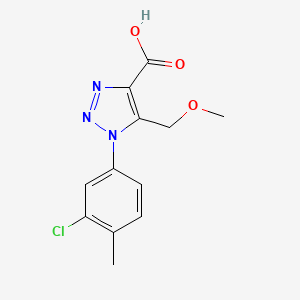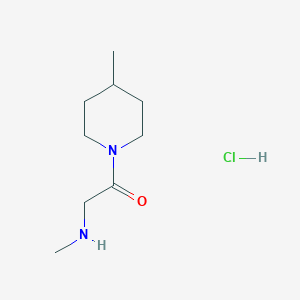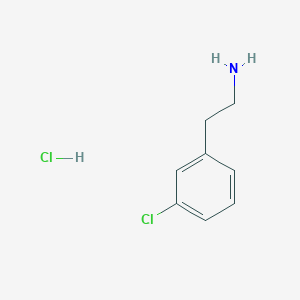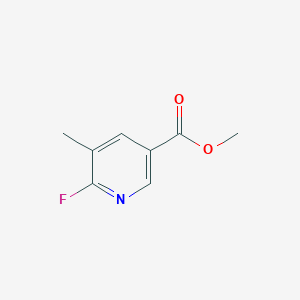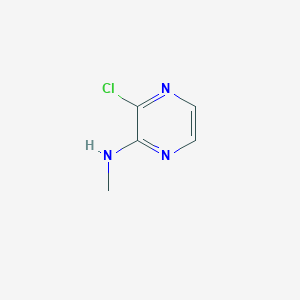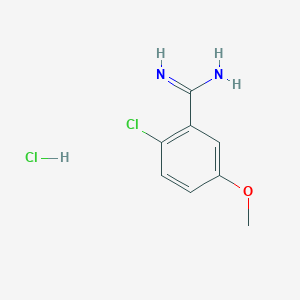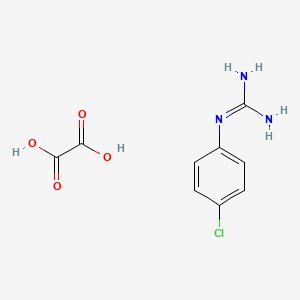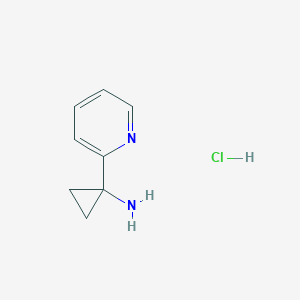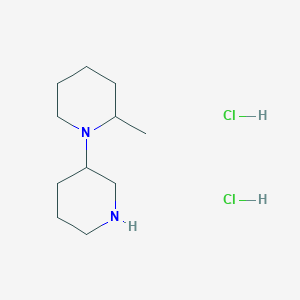
3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride
説明
“3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a widespread practice in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied. The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
Insect Repellent Research
3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride, as a piperidine derivative, is structurally related to picaridin, an active ingredient in insect repellents. Picaridin is known for its effectiveness against arthropods, similar to DEET but with better tolerability. The study of its effectiveness and tolerability in repellent formulations contributes significantly to improving insect repellent products and enhancing user safety (Corazza, Borghi, Zampino, & Virgili, 2005).
Pharmacological Studies
The compound has pharmacological significance as observed in various studies:
Parkinsonism Research : A study indicated that certain piperidine derivatives can lead to marked parkinsonism when used illicitly, suggesting the neurotoxic potential of some derivatives and emphasizing the need for careful pharmacological and toxicological evaluation of related compounds (Langston, Ballard, Tetrud, & Irwin, 1983).
Anticoagulant Research : Piperidine derivatives like MD 805 have been studied for their anticoagulant properties in hemodialysis patients, showing promising results in terms of safety and efficacy, which is crucial for patient management during hemodialysis (Matsuo, Nakao, Yamada, & Matsuo, 1986).
Sleep and Growth Hormone Secretion : Piperidine has been studied for its effects on sleep-related and insulin-induced growth hormone secretion, highlighting its potential therapeutic applications in conditions related to growth hormone deficiencies (Mendelson, Lantigua, Wyatt, Gillin, & Jacobs, 1981).
Receptor Occupancy in Drug Development : Piperidine derivatives have been used to study receptor occupancy in the human brain, which is crucial in the development of drugs for anxiety and mood disorders. This type of research contributes significantly to our understanding of how drugs interact with brain receptors and the implications for therapeutic applications (Rabiner et al., 2002).
Metabolic Studies
Piperidine derivatives have been studied extensively in metabolic studies to understand their metabolization, which is crucial for drug design and toxicity evaluation:
- Metabolism of Psychoactive Substances : The metabolism of psychoactive substances like 3-methoxyphencyclidine (3-MeO-PCP), a piperidine derivative, has been studied to understand its metabolites and their effects. This research is crucial for forensic toxicology and understanding the pharmacokinetics of new psychoactive substances (Ameline et al., 2018).
特性
IUPAC Name |
2-methyl-1-piperidin-3-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-5-2-3-8-13(10)11-6-4-7-12-9-11;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMRUNFDPLPSQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1487699.png)
